Strontium gluconate

Description

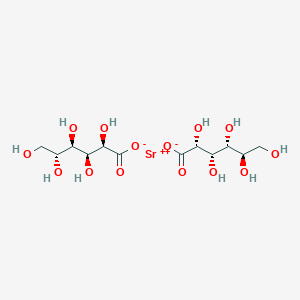

Structure

2D Structure

Properties

IUPAC Name |

strontium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Sr/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVYVKGHSWMAJI-IYEMJOQQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sr(HOCH2(CHOH)4CO2)2, C12H22O14Sr | |

| Record name | Strontium gluconate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Strontium_gluconate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

526-95-4 (Parent), 22537-39-9 (Parent) | |

| Record name | Strontium gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

477.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10101-21-0 | |

| Record name | Strontium gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium D-gluconate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14V82624AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Charge Distribution of Strontium Gluconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and charge distribution of strontium gluconate. Given the limited direct experimental data on the crystal structure of this compound, this document leverages data from its close structural analog, calcium gluconate, and principles of coordination chemistry to present a comprehensive analysis.

Molecular Structure

This compound is an organic salt with the chemical formula C₁₂H₂₂O₁₄Sr.[1][2][3] It consists of a central strontium cation (Sr²⁺) coordinated to two gluconate anions (C₆H₁₁O₇⁻).[1][2]

Chemical Identification

| Property | Value |

| IUPAC Name | strontium;bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate)[1] |

| Molecular Formula | C₁₂H₂₂O₁₄Sr[1][2][3] |

| Molecular Weight | 477.91 g/mol [1] |

| CAS Number | 10101-21-0[1][2][3] |

Stereochemistry and Conformation

The gluconate anion possesses multiple chiral centers, with the standard form being D-gluconate, derived from D-glucose. In solution, the flexible six-carbon chain of the gluconate anion can adopt various conformations. Nuclear Magnetic Resonance (NMR) studies on analogous metal gluconates, such as calcium gluconate, suggest a predominant zigzag conformation of the carbon backbone in aqueous solutions.[4][5]

Coordination Environment of the Strontium Ion

In crystalline calcium gluconate, the calcium ion is typically eight-coordinate, forming a distorted square antiprism. It is chelated by the carboxylate group and the α-hydroxyl group of the gluconate ligands.[10] It is highly probable that the strontium ion in this compound adopts a similar high coordination number, likely 8 or 9, due to its larger ionic radius compared to calcium.[9] The coordination involves oxygen atoms from the carboxylate groups and several of the hydroxyl groups of the two gluconate anions.

The interaction between the strontium ion and the gluconate ligands is primarily electrostatic, a characteristic of alkaline earth metal complexes.[9] The multiple hydroxyl groups and the carboxylate group of the gluconate anion act as Lewis bases, donating electron density to the Lewis acidic strontium cation.

Charge Distribution

The charge distribution in this compound is characterized by a significant localization of charge. The strontium ion carries a formal +2 charge, while each gluconate anion has a formal -1 charge, primarily localized on the deprotonated carboxylate group (-COO⁻).

While specific computational studies on the charge density of this compound are not available, analysis of related systems and general chemical principles allow for a qualitative description. The high electronegativity of the oxygen atoms in the carboxylate and hydroxyl groups leads to a significant polarization of the C-O and O-H bonds, resulting in partial negative charges on the oxygen atoms and partial positive charges on the carbon and hydrogen atoms.

The Sr²⁺ ion, being a hard Lewis acid, interacts preferentially with the hard oxygen donor atoms of the gluconate ligands.[11][12] This interaction further polarizes the electron density within the gluconate anions, drawing electron density towards the strontium center. The overall effect is a complex electrostatic landscape where the positive charge is centered on the strontium ion and the negative charge is distributed across the oxygen atoms of the two coordinating gluconate ligands.

Experimental and Computational Protocols

The determination of the molecular structure and charge distribution of compounds like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Methodologies

-

X-ray Crystallography: This is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

-

Protocol: A single crystal of this compound would be grown, for instance, by slow evaporation of a saturated aqueous solution. This crystal would then be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the resulting data are processed to solve the crystal structure, yielding precise bond lengths, bond angles, and the coordination geometry of the strontium ion.[13][14][15][16]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the connectivity and conformation of molecules in solution.

-

Protocol: ¹H and ¹³C NMR spectra of this compound in a suitable solvent (e.g., D₂O) would be acquired. Analysis of chemical shifts, coupling constants, and through-space interactions (e.g., from NOESY experiments) can elucidate the predominant conformation of the gluconate ligands and provide insights into the binding sites to the strontium ion.[4][5]

-

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in the molecule and their coordination to the metal ion.

-

Protocol: IR and Raman spectra of solid this compound would be recorded. Shifts in the vibrational frequencies of the carboxylate and hydroxyl groups upon coordination to the strontium ion, compared to free gluconic acid, can confirm the nature of the metal-ligand interaction.

-

Computational Methodologies

-

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the geometry, electronic structure, and properties of molecules.

-

Protocol: A computational model of the this compound complex would be constructed. Geometry optimization would be performed using a suitable level of theory (e.g., B3LYP functional with an appropriate basis set for all atoms, including a relativistic effective core potential for strontium). Subsequent calculations could determine atomic charges (e.g., using Natural Bond Orbital analysis), map the electrostatic potential, and simulate vibrational spectra to compare with experimental data.[17][18][19]

-

-

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in solution.

-

Protocol: A force field would be developed or adapted to describe the interactions within the this compound complex and with solvent molecules. An MD simulation would then be run to model the conformational flexibility of the gluconate ligands and the stability of the coordination sphere around the strontium ion over time.[17][18]

-

Visualization of Strontium-Gluconate Interaction

The following diagram illustrates the chelation of the strontium ion by a single gluconate anion, a key aspect of its molecular structure. In the full complex, the strontium ion would be coordinated by two such gluconate ligands.

Caption: Chelation of Strontium by a Gluconate Ligand.

References

- 1. This compound | C12H22O14Sr | CID 23618905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (10101-21-0) for sale [vulcanchem.com]

- 3. Cas 10101-21-0,strontium D-gluconate (1:2) | lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Calcium Gluconate | C12H22CaO14 | CID 9290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 299-28-5 CAS MSDS (Calcium gluconate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. folia.unifr.ch [folia.unifr.ch]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. govinfo.gov [govinfo.gov]

- 17. A computational study on strontium ion modified hydroxyapatite–fibronectin interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. biorxiv.org [biorxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

The Dual Modality of Strontium Gluconate in Bone Cell Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium, a trace element with chemical similarities to calcium, has garnered significant attention for its unique dual-action mechanism on bone metabolism. Administered as strontium gluconate, the strontium ion (Sr²⁺) simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound on bone cells. It details the key signaling pathways involved, presents quantitative data on its cellular effects, and outlines the experimental protocols used to elucidate these mechanisms. This document is intended to serve as a detailed resource for researchers and professionals in the field of bone biology and drug development.

Introduction

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leads to an increased risk of fractures. This compound has emerged as a therapeutic agent that can rebalance (B12800153) bone remodeling by promoting the activity of bone-forming osteoblasts and suppressing the activity of bone-resorbing osteoclasts. The active moiety, the strontium ion, achieves this dual effect through its interaction with several key cellular signaling pathways. This guide will delve into the intricate molecular interactions and cellular responses elicited by this compound.

Mechanism of Action on Osteoblasts: Promoting Bone Formation

This compound enhances osteoblast proliferation, differentiation, and survival through the activation of multiple signaling pathways.

Calcium-Sensing Receptor (CaSR) Activation

The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, is a primary target of strontium ions.[1] Strontium acts as a CaSR agonist, triggering downstream signaling cascades that promote osteoblast function.[1][2] Activation of CaSR by strontium leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the activation of the MAPK/ERK pathway, which is crucial for osteoblast proliferation and differentiation.[3][4]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of osteoblastogenesis. Strontium has been shown to activate this pathway, leading to the accumulation and nuclear translocation of β-catenin.[4][5] In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of key osteogenic genes such as Runt-related transcription factor 2 (Runx2), alkaline phosphatase (ALP), and collagen type I.[4]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Strontium also stimulates the Ras/MAPK signaling pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and p38.[4] This activation enhances the transcriptional activity of Runx2, a master regulator of osteoblast differentiation, thereby promoting the expression of osteoblast-specific genes.[4]

Mechanism of Action on Osteoclasts: Inhibiting Bone Resorption

This compound exerts an inhibitory effect on osteoclast differentiation, function, and survival, thereby reducing bone resorption.

RANKL/OPG Signaling Pathway

The balance between Receptor Activator of Nuclear Factor κB Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG), is a critical determinant of osteoclastogenesis. Strontium shifts this balance in favor of inhibiting osteoclast formation by increasing the expression of OPG and decreasing the expression of RANKL in osteoblasts.[4] OPG binds to RANKL, preventing it from interacting with its receptor RANK on osteoclast precursors, thus blocking their differentiation into mature osteoclasts.[4]

Induction of Osteoclast Apoptosis

Strontium has been shown to induce apoptosis (programmed cell death) in mature osteoclasts. This effect is also mediated, in part, through the activation of the CaSR on osteoclasts.[4]

Quantitative Data on the Effects of Strontium

The following tables summarize the quantitative effects of strontium on bone cells as reported in various in vitro studies. It is important to note that many studies have utilized strontium ranelate; however, the biological effects are attributed to the strontium ion.

| Parameter | Cell Type | Strontium Concentration | Effect | Reference |

| Mineralization | Primary rat osteoblasts | 0.01 mM | 59% inhibition | [6][7] |

| 0.1 mM | 98% inhibition | [6][7] | ||

| 1 mM | 100% inhibition | [6][7] | ||

| Alkaline Phosphatase (ALP) Activity | hASCs | 500 μM | Enhanced activity | [8] |

| Osteoclast Formation | Mouse marrow cells | 1 mM (SrR) | 50% inhibition | [6][7] |

| 1 mM (SrCl₂) | 30% inhibition | [6][7] | ||

| Bone Resorption | Osteoclasts | Not specified | Up to 66% reduction | [9] |

hASCs: human adipose-derived stem cells; SrR: Strontium Ranelate; SrCl₂: Strontium Chloride.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of strontium's effects on bone cells are provided below.

Alkaline Phosphatase (ALP) Activity Assay

This assay is a common method to assess early osteoblast differentiation.

-

Cell Culture: Plate osteoblastic cells in a 96-well plate and culture until confluent. Induce osteogenic differentiation using an appropriate medium. Treat cells with varying concentrations of this compound.

-

Cell Lysis: After the desired treatment period (e.g., 7-14 days), wash the cells with phosphate-buffered saline (PBS). Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Enzyme Reaction: Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysate. Incubate at 37°C for 15-30 minutes. The ALP enzyme will hydrolyze pNPP to p-nitrophenol, which is yellow.

-

Measurement: Stop the reaction with a stop solution (e.g., 3M NaOH). Measure the absorbance at 405 nm using a microplate reader.

-

Normalization: Determine the total protein concentration of the cell lysates using a protein assay (e.g., BCA assay). Normalize the ALP activity to the total protein content.[8]

Alizarin Red S Staining for Mineralization

This staining method is used to visualize and quantify the deposition of calcium, a marker of late-stage osteoblast differentiation.

-

Cell Culture and Treatment: Culture osteoblastic cells in a multi-well plate and induce osteogenic differentiation. Treat with this compound for an extended period (e.g., 21-28 days).

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Staining: Wash the fixed cells with deionized water. Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.

-

Washing and Visualization: Gently wash away the excess stain with deionized water. Visualize the red-orange mineralized nodules under a microscope.[10][11]

-

Quantification (Optional): To quantify mineralization, the stain can be extracted using 10% cetylpyridinium (B1207926) chloride, and the absorbance of the extracted solution can be measured at approximately 562 nm.[12]

Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclasts

TRAP is an enzyme characteristic of osteoclasts, and its staining is a hallmark of osteoclast identification.

-

Cell Culture: Culture osteoclast precursors (e.g., bone marrow macrophages or RAW 264.7 cells) on a suitable surface (e.g., bone slices or dentin discs) in the presence of M-CSF and RANKL to induce differentiation. Treat with this compound.

-

Fixation: After the culture period (e.g., 5-7 days), wash the cells with PBS and fix them with a fixative solution (e.g., 10% formalin).[13]

-

Staining: Incubate the fixed cells with a TRAP staining solution containing naphthol AS-BI phosphate and a color developer (e.g., Fast Garnet GBC) in a tartrate-containing buffer.

-

Visualization: Mature, multinucleated osteoclasts will stain a reddish-purple color. Count the number of TRAP-positive multinucleated cells per field of view.[13][14]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to quantify the expression levels of specific genes of interest, such as OPG and RANKL.

-

RNA Extraction: Culture osteoblasts with or without this compound for the desired time. Lyse the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up a qPCR reaction containing the synthesized cDNA, gene-specific primers for OPG, RANKL, and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Run the reaction in a real-time PCR machine. The machine will monitor the fluorescence intensity at each cycle. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

Signaling Pathways

Caption: this compound Signaling in Bone Cells.

Caption: Wnt/β-catenin Signaling Pathway Activation by Strontium.

Caption: Modulation of the RANKL/OPG Pathway by Strontium.

Experimental Workflow

Caption: In Vitro Experimental Workflow for this compound.

Conclusion

This compound exerts a dual beneficial effect on bone health by stimulating bone formation and inhibiting bone resorption. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways in both osteoblasts and osteoclasts, including the CaSR, Wnt/β-catenin, and RANKL/OPG pathways. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of strontium in the management of osteoporosis and other bone-related disorders. Further research is warranted to fully elucidate the intricate downstream effects and potential synergistic interactions of these pathways in response to this compound.

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strontium ranelate stimulates the activity of bone-specific alkaline phosphatase: interaction with Zn(2+) and Mg (2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 11. Strontium ranelate improves the interaction of osteoblastic cells with titanium substrates: Increase in cell proliferation, differentiation and matrix mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biocat.com [biocat.com]

- 14. urmc.rochester.edu [urmc.rochester.edu]

The Influence of Strontium on Chondrocyte Proliferation: An In Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium, a trace element with properties similar to calcium, has garnered significant interest for its potential therapeutic applications in bone and cartilage-related disorders. While the effects of various strontium salts, particularly strontium ranelate, on bone metabolism are well-documented, their impact on chondrocyte function is an emerging area of research. This technical guide synthesizes the current in vitro evidence on the effects of strontium, with a focus on its influence on chondrocyte proliferation and the underlying molecular mechanisms. While much of the existing research has utilized strontium ranelate or strontium chloride, studies involving strontium gluconate suggest a comparable mode of action, attributable to the bioactive strontium ion. This document provides a detailed summary of quantitative data, experimental protocols, and key signaling pathways to inform further research and development in cartilage regeneration and osteoarthritis therapeutics.

Data Presentation: Quantitative Effects of Strontium on Chondrocytes

The in vitro effects of strontium on chondrocytes are dose-dependent and multifaceted, influencing gene expression, protein synthesis, and cell cycle progression. The following tables summarize the key quantitative findings from published studies.

| Parameter | Strontium Compound | Concentration | Cell Type | Observed Effect | Reference |

| Proliferation Markers | |||||

| COL2A1 mRNA | Strontium | 1 µg/ml | Bovine Primary Chondrocytes | Upregulation (p < 0.01) | [1] |

| ACAN mRNA | Strontium | 1 µg/ml | Bovine Primary Chondrocytes | Upregulation (p < 0.01) | [1] |

| COL2A1 Protein | Strontium | 1 and 10 µg/ml | Bovine Primary Chondrocytes | Upregulation (p < 0.05) | [1] |

| ACAN Protein | Strontium | 1 µg/ml | Bovine Primary Chondrocytes | Upregulation (p < 0.01) | [1] |

| COL2A1 mRNA | This compound | Not specified | Osteoarthritic Rat Model | Increased expression | [1][2] |

| ACAN mRNA | This compound | Not specified | Osteoarthritic Rat Model | Increased expression | [1][2] |

| Differentiation Markers | |||||

| ALPL mRNA | Strontium | 1 and 10 µg/ml | Bovine Primary Chondrocytes | Downregulation (p < 0.01) | [1] |

| COL10A1 mRNA | Strontium | 0.1, 1, and 10 µg/ml | Bovine Primary Chondrocytes | Decreased expression (p < 0.05) | [1] |

| SPP1 mRNA | Strontium | 0.1, 1, and 10 µg/ml | Bovine Primary Chondrocytes | Decreased expression (p < 0.05) | [1] |

| ALPL Protein | Strontium | 1 and 10 µg/ml | Bovine Primary Chondrocytes | Downregulation (p < 0.05) | [1] |

| COL10A1 Protein | Strontium | 10 µg/ml | Bovine Primary Chondrocytes | Decreased expression | [1] |

| SPP1 Protein | Strontium | 1 and 10 µg/ml | Bovine Primary Chondrocytes | Decreased expression (p < 0.01) | [1] |

| Cell Cycle | |||||

| S-phase cells | Strontium | 1 and 10 µg/ml | Bovine Primary Chondrocytes | Increase in cell number | [2][3] |

| Proliferation Index | Strontium | 1 and 10 µg/ml | Bovine Primary Chondrocytes | Increased | [2][3] |

| Cell Viability | |||||

| Cell Viability | Strontium Ranelate | 0.125, 0.25, 0.5 mmol/l | Rat Chondrocytes | No suppression | [4] |

| Cell Proliferation | Strontium Ranelate | 1.0 and 2.0 mmol/l | Rat Chondrocytes | Significant inhibition | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols cited in the literature.

Isolation and Culture of Primary Chondrocytes

Primary chondrocytes are a common model for studying the effects of various compounds on cartilage biology.

-

Tissue Source: Articular cartilage is harvested from a suitable animal model, such as bovine patellar cartilage or rat femoral condyles.[1]

-

Digestion: The cartilage is sliced into thin pieces and incubated in a digestion solution containing an enzyme such as 0.25% collagenase type II at 37°C in a 5% CO₂ incubator for approximately 18 hours.[1]

-

Cell Collection: The digested tissue is passed through a cell strainer (e.g., 100-mesh) to obtain a single-cell suspension.[1]

-

Washing: The cells are centrifuged and washed multiple times to remove residual enzymes and debris.[1]

-

Culture: Chondrocytes are then cultured in a suitable medium, such as DMEM/F12 supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO₂ atmosphere.

Strontium Treatment

The application of strontium to cell cultures is a critical step in these experiments.

-

Compound Preparation: Strontium compounds, such as strontium chloride hexahydrate (SrCl₂·6H₂O) or strontium ranelate, are dissolved in the culture medium to achieve the desired final concentrations.[4][5]

-

Treatment: The culture medium of the chondrocytes is replaced with the strontium-containing medium. The cells are then incubated for a specified period, which can range from 24 hours to several days, depending on the experimental endpoint.[6]

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression of specific genes.

-

RNA Extraction: Total RNA is extracted from the chondrocytes using a suitable commercial kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific to the genes of interest (e.g., COL2A1, ACAN, TGFβ1).

-

Data Analysis: The relative expression of the target genes is calculated and normalized to a housekeeping gene.

Western Blotting

Western blotting is employed to detect and quantify specific proteins.

-

Protein Extraction: Total protein is extracted from the chondrocytes using a lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay.

-

Electrophoresis and Transfer: The protein lysates are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., pSMAD3, COL2A1, ACAN) and then with a secondary antibody.

-

Detection: The protein bands are visualized and quantified using a suitable detection system.

Cell Cycle Analysis

Flow cytometry is utilized to analyze the cell cycle distribution.

-

Cell Preparation: Chondrocytes are harvested, washed, and fixed.

-

Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase.[2][3]

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2][3]

Signaling Pathways and Visualizations

Strontium's effects on chondrocyte proliferation are mediated by complex signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways identified in the literature.

Caption: A generalized experimental workflow for investigating the in vitro effects of strontium on chondrocytes.

Caption: Strontium directs TGF-β1 signaling towards SMAD3 phosphorylation, promoting chondrocyte proliferation.[1][7]

Caption: Strontium ranelate may promote chondrogenesis by inhibiting the Wnt/β-catenin signaling pathway.[8][9]

Conclusion

The available in vitro evidence strongly suggests that strontium has a pro-proliferative and anti-differentiative effect on chondrocytes. These effects appear to be mediated, at least in part, through the modulation of the TGF-β/SMAD and Wnt/β-catenin signaling pathways. While much of the detailed mechanistic work has been performed with strontium ranelate and strontium chloride, the observed effects of this compound on chondrocyte marker gene expression indicate a common mechanism of action driven by the strontium ion. Further research is warranted to fully elucidate the specific effects of this compound and to translate these promising in vitro findings into potential therapeutic strategies for cartilage repair and the management of osteoarthritis.

References

- 1. Strontium Regulates the Proliferation and Differentiation of Isolated Primary Bovine Chondrocytes via the TGFβ/SMAD Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Strontium Regulates the Proliferation and Differentiation of Isolated Primary Bovine Chondrocytes via the TGFβ/SMAD Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-inflammation effect of strontium ranelate on rat chondrocytes with or without IL-1β in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strontium Promotes Transforming Growth Factors β1 and β2 Expression in Rat Chondrocytes Cultured In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Strontium Regulates the Proliferation and Differentiation of Isolated Primary Bovine Chondrocytes via the TGFβ/SMAD Pathway [frontiersin.org]

- 8. Strontium ranelate promotes chondrogenesis through inhibition of the Wnt/-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Strontium Gluconate: A Catalyst in Mesenchymal Stem Cell Lineage Commitment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Strontium, an alkaline earth metal with properties similar to calcium, has garnered significant attention in the field of regenerative medicine for its profound influence on bone metabolism. Administered in various salt forms, strontium has been shown to modulate the delicate balance between bone formation and resorption. Among these, strontium gluconate is emerging as a compound of interest due to its potential therapeutic applications, particularly in the context of osteoporosis and cartilage regeneration. This technical guide delves into the core of this compound's role in directing the differentiation of mesenchymal stem cells (MSCs), the multipotent progenitors responsible for generating bone, cartilage, and fat tissues. For researchers, scientists, and professionals in drug development, understanding the molecular underpinnings of this compound's action on MSCs is paramount for harnessing its full therapeutic potential. This document provides a comprehensive overview of the current scientific evidence, focusing on the quantitative effects, detailed experimental methodologies, and the intricate signaling pathways that govern this compound-mediated MSC differentiation.

The Dichotomous Role of this compound in MSC Differentiation

This compound primarily exerts a dual action on MSC fate, robustly promoting osteogenesis while concurrently inhibiting adipogenesis. Its influence on chondrogenesis is also an area of active investigation, with promising results for cartilage repair.

Enhancing Osteogenic Differentiation

This compound has been demonstrated to significantly enhance the differentiation of MSCs into osteoblasts, the cells responsible for bone formation. This pro-osteogenic effect is characterized by the up-regulation of key osteogenic markers and increased mineralization. Studies have shown that this compound alleviates the inhibitory effects of glucocorticoids on osteogenesis, suggesting its potential in treating glucocorticoid-induced osteoporosis.[1][2] The anabolic effect of strontium on bone is partly attributed to its ability to stimulate osteoblast differentiation from MSCs.[3]

Inhibiting Adipogenic Differentiation

In a reciprocal manner, strontium has been shown to suppress the differentiation of MSCs into adipocytes (fat cells). This is particularly relevant in the context of age-related bone loss, where there is a characteristic shift in MSC lineage commitment from osteoblastogenesis to adipogenesis in the bone marrow. By inhibiting adipogenesis, strontium helps to maintain the pool of MSCs available for bone formation. The mechanism involves the downregulation of key adipogenic transcription factors.[4][5]

Promoting Chondrogenic Differentiation

Emerging evidence suggests a positive role for this compound in promoting the chondrogenic differentiation of MSCs. This has significant implications for cartilage repair and the treatment of degenerative joint diseases like osteoarthritis. Oral administration of this compound has been shown to reduce articular cartilage degeneration by enhancing the anabolic activity of chondrocytes and promoting the chondrogenic differentiation of bone marrow MSCs.[6] This effect is mediated by the upregulation of crucial chondrogenic genes.

Quantitative Data on this compound's Effect on MSC Differentiation

The following tables summarize the quantitative findings from various studies investigating the impact of strontium (in different forms, with a focus on gluconate where available) on MSC differentiation markers.

Table 1: Effect of Strontium on Osteogenic Differentiation Markers in MSCs

| Marker | Strontium Compound | Cell Type | Concentration | Time Point | Fold Change/Effect | Reference |

| Alkaline Phosphatase (ALP) Activity | Strontium | Bone Marrow MSCs | Not Specified | 7 days | Increased | [7] |

| Alizarin Red S Staining | Strontium | Bone Marrow MSCs | Not Specified | 14 days | Increased | [7] |

| Runx2 mRNA | Strontium | Bone Marrow MSCs | Not Specified | Not Specified | Increased | [7] |

| Osx mRNA | Strontium | Bone Marrow MSCs | Not Specified | Not Specified | Increased | [7] |

| ALP mRNA | Strontium | Bone Marrow MSCs | Not Specified | Not Specified | Increased | [7] |

| BSP mRNA | Strontium | Bone Marrow MSCs | Not Specified | Not Specified | Increased | [7] |

| Col1a1 mRNA | Strontium | Bone Marrow MSCs | Not Specified | Not Specified | Increased | [7] |

| OCN mRNA | Strontium | Bone Marrow MSCs | Not Specified | Not Specified | Increased | [7] |

| β-catenin Expression | Strontium | Human MSCs | Not Specified | Not Specified | Increased | [8] |

Table 2: Effect of Strontium on Adipogenic Differentiation Markers in MSCs

| Marker | Strontium Compound | Cell Type | Concentration | Time Point | Fold Change/Effect | Reference |

| PPARγ2 mRNA | Strontium | C3H10T1/2 cells | Up to 3 mM | 1 and 5 days | Dose-dependent reduction | [4] |

| C/EBPα mRNA | Strontium | C3H10T1/2 cells | Up to 3 mM | 1 and 5 days | Dose-dependent reduction | [4] |

| Lipid Accumulation | Strontium | C3H10T1/2 cells | Up to 3 mM | 5 days | Prevented | [4] |

Table 3: Effect of this compound on Chondrogenic Differentiation Markers in MSCs

| Marker | Strontium Compound | Cell Type | Observation | Effect | Reference |

| Collagen II | This compound | Chondrocytes from treated rats | Gene expression analysis | Up-regulated | [6] |

| Sox9 | This compound | Chondrocytes from treated rats | Gene expression analysis | Up-regulated | [6] |

| Aggrecan (ACAN) | This compound | Chondrocytes from treated rats | Gene expression analysis | Up-regulated | [6] |

| CTGF | This compound | Bone Marrow MSCs | RNA-sequencing | Promoted expression | [6] |

| FGF1 | This compound | Bone Marrow MSCs | RNA-sequencing | Promoted expression | [6] |

Key Signaling Pathways Modulated by this compound

This compound orchestrates MSC differentiation by modulating several key intracellular signaling pathways.

Ras/MAPK Signaling Pathway

The Ras/MAPK signaling cascade is a crucial mediator of strontium's pro-osteogenic effects. Strontium treatment has been shown to activate Ras, an upstream regulator, leading to the increased phosphorylation of ERK1/2 and p38 MAPK.[3][9] This activation, in turn, enhances the transcriptional activity of Runx2, a master regulator of osteoblast differentiation.[3]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is another critical signaling axis activated by strontium to promote osteogenesis. Strontium treatment leads to the accumulation and nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway.[8] In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of osteoblast-specific genes.

References

- 1. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Strontium promotes osteogenic differentiation of mesenchymal stem cells through the Ras/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduction by strontium of the bone marrow adiposity in mice and repression of the adipogenic commitment of multipotent C3H10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strontium ranelate rebalances bone marrow adipogenesis and osteoblastogenesis in senescent osteopenic mice through NFATc/Maf and Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oral Administration of this compound Effectively Reduces Articular Cartilage Degeneration Through Enhanced Anabolic Activity of Chondrocytes and Chondrogenetic Differentiation of Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

oral bioavailability and pharmacokinetics of strontium gluconate

An In-Depth Technical Guide on the Oral Bioavailability and Pharmacokinetics of Strontium Gluconate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium, an alkaline earth metal with chemical similarities to calcium, has garnered significant interest for its therapeutic effects on bone metabolism, particularly in the context of osteoporosis. Various strontium salts, including this compound, are utilized to deliver strontium to the body. This technical guide provides a comprehensive overview of the current understanding of the oral bioavailability and pharmacokinetics of strontium, with a specific focus on this compound. Due to a lack of extensive research specifically on the oral administration of this compound, this document extrapolates data from intravenous studies of this compound and oral studies of other strontium salts, such as strontium lactate (B86563) and strontium ranelate. This guide details relevant pharmacokinetic parameters, experimental protocols for in-vivo and in-vitro assessments, and the molecular signaling pathways through which strontium exerts its effects on bone cells.

Introduction

Strontium salts are under investigation and used as supplements to support bone health. The therapeutic efficacy of any orally administered agent is fundamentally dependent on its bioavailability and pharmacokinetic profile. This compound is one of the various organic salts of strontium, which is believed to offer good biocompatibility and ease of absorption. This document synthesizes the available scientific literature to provide a detailed technical resource on the absorption, distribution, metabolism, and excretion (ADME) of strontium, with specific data pertaining to this compound where available.

Pharmacokinetics of Strontium

The pharmacokinetics of strontium are characterized by its similarity to calcium, leading to its incorporation into bone tissue. Following oral administration, strontium is absorbed from the gastrointestinal tract, distributed to various tissues with a high affinity for bone, and primarily excreted through the kidneys.

Absorption and Oral Bioavailability

Distribution

Following absorption, strontium is distributed throughout the body, with over 99% of the body's strontium content being found in bone. It has an apparent volume of distribution at a steady state of approximately 64 liters, which is similar to the exchangeable pool of calcium. Strontium is incorporated into the bone matrix, particularly in areas of active bone formation.

Metabolism

Strontium is a trace element and does not undergo metabolic transformation in the conventional sense. It primarily exists in its ionic form (Sr²⁺). Its metabolism consists of interactions with proteins and formation of complexes with anions like carbonate, phosphate, citrate, and lactate.

Excretion

Absorbed strontium is eliminated from the body primarily through renal excretion. Fecal excretion of absorbed strontium also occurs, suggesting a mechanism for its transfer into the gastrointestinal tract, possibly through biliary excretion or direct secretion from plasma into the intestine.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for strontium from intravenous administration of this compound and oral administration of other strontium salts.

Table 1: Pharmacokinetic Parameters of Intravenous this compound in Healthy Male Volunteers

| Parameter | Mean Value | Reference |

| Dose | 5 mmol | |

| Half-life (t½) | 5.4 days | |

| Total Clearance (CL) | 9.4 ml/min | |

| Renal Clearance (CLR) | 5.4 ml/min | |

| Non-Renal Clearance (CLNR) | 4.0 ml/min | |

| Volume of Distribution (Vd) | 64 L |

Table 2: Pharmacokinetic Parameters of Oral Strontium Lactate in Healthy Adults

| Parameter | Dose: 170 mg Sr | Dose: 340 mg Sr | Dose: 680 mg Sr | Reference |

| Cmax | 2.6 ± 0.6 mg/dL | 6.4 ± 1.8 mg/dL | 9.3 ± 2.1 mg/dL | |

| Tmax | ~3.1 hours | ~3.2 hours | ~2.8 hours | |

| Half-life (t½) | 12.37 ± 0.75 hours | 12.18 ± 0.84 hours | 14.02 ± 1.04 hours | |

| Oral Bioavailability (F) | 27% - 34% (estimated) | 27% - 34% (estimated) | 27% - 34% (estimated) |

Experimental Protocols

This section details the methodologies for key experiments relevant to determining the pharmacokinetics and effects of this compound.

Human Pharmacokinetic Study (Intravenous this compound)

-

Objective: To determine the pharmacokinetic profile of intravenously administered this compound.

-

Subjects: Healthy male volunteers.

-

Study Drug Administration: A single dose of 5 mmol of this compound was administered via intravenous infusion over 1 hour.

-

Sample Collection: Blood and urine samples were collected at predefined intervals for up to 20 days post-infusion.

-

Analytical Method: Strontium concentrations in plasma and urine were measured using atomic absorption spectrophotometry.

-

Data Analysis: Plasma strontium concentration-time data were fitted to a triexponential function to calculate pharmacokinetic parameters, including half-life, clearance, and volume of distribution.

Animal Model for Osteoporosis (Glucocorticoid-Induced)

-

Objective: To evaluate the efficacy of this compound in a rat model of glucocorticoid-induced osteoporosis (GIOP).

-

Animal Model: Sprague-Dawley rats.

-

Induction of Osteoporosis: Dexamethasone is administered to induce osteoporosis.

-

Treatment Groups:

-

Control group

-

Dexamethasone-treated group (GIOP model)

-

Dexamethasone + this compound treated group

-

-

Evaluation Parameters:

-

Bone mineral density (BMD) measurement.

-

Micro-computed tomography (micro-CT) analysis of bone microarchitecture.

-

Histomorphometric analysis of bone formation and resorption markers.

-

Gene expression analysis of bone-related signaling molecules via microarray.

-

Analytical Methods for Strontium Quantification

The accurate quantification of strontium in biological matrices is crucial for pharmacokinetic studies.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method for measuring low levels of strontium in biological samples like serum, plasma, and urine.

-

Sample Preparation: Serum samples are typically diluted with a solution of nitric acid (e.g., 1% HNO₃) and an internal standard (e.g., Yttrium). This dilution helps to reduce matrix effects.

-

Instrumentation: An ICP-MS instrument is used to detect and quantify the specific isotope of strontium (e.g., ⁸⁸Sr).

-

-

Atomic Absorption Spectroscopy (AAS): This technique is also widely used for determining strontium levels in biological and environmental samples.

-

X-Ray Fluorescence Spectrometry: This method can be used for the rapid determination of strontium in biological samples.

Signaling Pathways of Strontium in Bone

Strontium exerts its beneficial effects on bone by modulating key signaling pathways in osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

A primary mechanism of action for strontium is the activation of the Calcium-Sensing Receptor (CaSR). This activation triggers a cascade of intracellular signaling events that ultimately lead to an increase in bone formation and a decrease in bone resorption.

In osteoblasts, strontium-mediated CaSR activation stimulates pathways such as MAPK ERK1/2 and Wnt/NFATc, promoting osteoblast proliferation, differentiation, and survival. In osteoclasts, strontium signaling via the CaSR can modulate the expression of RANKL and OPG, key regulators of osteoclastogenesis, leading to reduced bone resorption. A study on this compound also indicated its role in modulating the signaling of the glucocorticoid receptor (GR), estrogen receptor (ESR), and vitamin D receptor (VDR) to restore bone formation in glucocorticoid-induced osteoporosis.

Visualizations

Diagram 1: Signaling Pathways of Strontium in Bone Cells

Caption: Strontium signaling in bone cells.

Diagram 2: Experimental Workflow for a Pharmacokinetic Study

Caption: General workflow for a pharmacokinetic study.

Conclusion

While direct and comprehensive data on the is limited, the available evidence from intravenous studies and oral studies of other strontium salts provides a solid foundation for understanding its behavior in the body. This compound is expected to have a moderate oral bioavailability, similar to other organic strontium salts. Its pharmacokinetic profile is characterized by a long half-life and significant uptake into bone tissue. The therapeutic effects of strontium are mediated through complex signaling pathways that favorably shift the balance of bone remodeling towards bone formation. Further research specifically investigating the oral pharmacokinetics of this compound is warranted to fully elucidate its clinical potential and optimize its use in the management of bone health.

The Core Signaling Pathways Activated by Strontium Gluconate in Osteoblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium, an alkaline earth metal with properties similar to calcium, has garnered significant interest for its dual action in bone metabolism: stimulating bone formation and inhibiting bone resorption. While various salt forms of strontium are utilized, this technical guide focuses on the signaling pathways activated by the strontium ion (Sr²⁺), with a specific emphasis on strontium gluconate, in osteoblasts. It is widely accepted that the strontium ion is the active component responsible for the cellular effects, regardless of the salt form. This document provides an in-depth overview of the key molecular cascades initiated by strontium in osteoblasts, including the Calcium-Sensing Receptor (CaSR), Wnt/β-catenin, and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Furthermore, we detail the influence of strontium on the critical OPG/RANKL axis. This guide presents quantitative data in structured tables, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways to facilitate a comprehensive understanding for researchers and professionals in the field of bone biology and drug development.

Introduction

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leads to an increased risk of fractures. Therapeutic strategies often aim to either reduce bone resorption by osteoclasts or promote bone formation by osteoblasts. Strontium has emerged as a unique therapeutic agent due to its ability to simultaneously modulate both processes.[1][2] this compound, a salt of strontium, delivers the active strontium ion to the sites of bone metabolism. In vitro and in vivo studies have demonstrated that strontium enhances osteoblast proliferation, differentiation, and survival.[3][4] This guide elucidates the intricate signaling networks within osteoblasts that are targeted by strontium, providing a foundational understanding of its mechanism of action.

Key Signaling Pathways Activated by Strontium in Osteoblasts

Strontium exerts its anabolic effects on osteoblasts by activating a complex network of interconnected signaling pathways. The initiation of these cascades often begins with the interaction of strontium ions with the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a pivotal role in calcium homeostasis.[5][6]

Calcium-Sensing Receptor (CaSR) Signaling

The CaSR is a primary target of strontium ions in osteoblasts.[7][8] Strontium acts as an agonist of the CaSR, mimicking the effect of calcium but with distinct downstream consequences.[5][9] Activation of the CaSR by strontium triggers a conformational change in the receptor, leading to the activation of various intracellular signaling cascades.[5][10] This includes the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[10] The activation of CaSR by strontium has been shown to be a crucial upstream event for several of the pathways detailed below.[10][11]

References

- 1. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. med.kobe-u.ac.jp [med.kobe-u.ac.jp]

- 6. Critical role of the extracellular signal–regulated kinase–MAPK pathway in osteoblast differentiation and skeletal development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Strontium is a biased agonist of the calcium-sensing receptor in rat medullary thyroid carcinoma 6-23 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | p38 MAPK Signaling in Osteoblast Differentiation [frontiersin.org]

Preliminary Investigation of Strontium Gluconate in Osteoarthritis Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, subchondral bone sclerosis, and synovial inflammation. Current therapeutic strategies primarily focus on symptomatic relief and lack disease-modifying capabilities. Emerging evidence suggests that strontium-based compounds, traditionally used for osteoporosis, may offer chondroprotective and anti-inflammatory benefits in OA. This technical guide provides a comprehensive overview of the preliminary investigations into the effects of strontium gluconate in various in vitro and in vivo models of osteoarthritis. We detail experimental protocols, present quantitative data on its efficacy, and elucidate the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring this compound as a potential disease-modifying osteoarthritis drug (DMOAD).

Introduction

Strontium, an alkaline earth metal with properties similar to calcium, has been shown to influence bone and cartilage metabolism. While strontium ranelate has been more extensively studied for its effects on osteoarthritis, recent research has focused on this compound due to its potential for good bioavailability and safety profile.[1] Preliminary studies suggest that this compound can mitigate cartilage degeneration and promote a favorable anabolic and anti-catabolic environment within the joint.[2] This guide synthesizes the current preclinical evidence for this compound in OA models.

Data Presentation: Efficacy of Strontium Compounds in Osteoarthritis Models

The following tables summarize the quantitative data from preclinical studies investigating the effects of strontium compounds on key markers of osteoarthritis. While data for this compound is prioritized, findings from strontium ranelate studies are also included to provide a broader context for the potential of strontium-based therapies.

Table 1: In Vitro Efficacy of Strontium Compounds on Chondrocytes

| Parameter | Cell Type | Strontium Compound | Concentration(s) | Key Findings | Reference(s) |

| Gene Expression | Rat Chondrocytes | This compound | 500 µM, 1000 µM | Upregulation of Collagen II, Sox9, and Aggrecan (ACAN) mRNA. Downregulation of IL-1β mRNA. | [2][3] |

| Bovine Chondrocytes | Strontium Chloride | 1 µg/ml | Upregulation of COL2A1 and ACAN mRNA and protein. | [4] | |

| Rat Chondrocytes | Strontium Chloride | 1-5 mM | Dose-dependent increase in Type II Collagen and IGF-1 mRNA and protein. Dose-dependent decrease in MMP-13 expression. | [5] | |

| Rat Chondrocytes | Strontium Chloride | 1.0, 5.0 µg/mL | Dose-dependent increase in TGF-β1 and TGF-β2 mRNA and protein expression. | [6] | |

| Cell Viability | Rat Chondrocytes | Strontium Ranelate | 0.125, 0.25, 0.5 mmol/l | No suppression of cell viability. | [7] |

| Rat BMSCs | Strontium Ranelate | 0.125, 0.25 mmol/L | No significant impact on cell proliferation. | [8] | |

| Extracellular Matrix (ECM) Synthesis | Human Chondrocytes | Strontium Ranelate | 10⁻⁴ - 10⁻³ M | Strong stimulation of proteoglycan (PG) production. | [9] |

Table 2: In Vivo Efficacy of Strontium Compounds in Animal Models of Osteoarthritis

| Animal Model | Strontium Compound | Dosage | Duration | Key Findings | Reference(s) |

| Rat DMM Model | This compound | 1350 mg/kg/day (oral gavage) | 8 weeks | Significantly reduced cartilage degeneration and delayed OA progression. | [2][10] |

| Rat MMT Model | Strontium Ranelate | 1800 mg·kg⁻¹·d⁻¹ (oral gavage) | 6 weeks | Significantly attenuated cartilage matrix and chondrocyte loss. Decreased chondrocyte apoptosis and improved SOX9 expression. | [11] |

| Dog ACLT Model | Strontium Ranelate | 50 and 75 mg/kg per day | 12 weeks | Significantly reduced OA cartilage lesions and better preservation of the collagen network. | [12] |

| Human Knee OA (SEKOIA trial) | Strontium Ranelate | 1 g/day and 2 g/day | 3 years | Significantly less progression of joint space narrowing compared to placebo. | [1] |

| Postmenopausal Women with Osteoporosis (TROPOS trial) | Strontium Ranelate | 2 g/day | 3 years | 15-20% lower levels of urinary CTX-II (a cartilage degradation biomarker) compared to placebo. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols used in the investigation of this compound in osteoarthritis models.

In Vivo Osteoarthritis Models

The DMM model is a widely used surgical model that induces a slow, progressive osteoarthritis mimicking human OA.

-

Animal Selection: Male Sprague-Dawley rats (8-12 weeks old).

-

Anesthesia: Intraperitoneal injection of ketamine and xylazine.

-

Surgical Procedure:

-

Make a medial para-patellar incision to expose the knee joint.

-

Transect the medial meniscotibial ligament to destabilize the medial meniscus.

-

Suture the joint capsule and skin in layers.

-

Administer post-operative analgesics.

-

-

This compound Administration:

-

Oral gavage of this compound (e.g., 1350 mg/kg/day) dissolved in normal saline, starting from the day of surgery and continuing for the duration of the study (e.g., 8 weeks).[10]

-

-

Outcome Assessment:

-

Histology: Sacrifice animals at the end of the study period, dissect knee joints, fix in 4% paraformaldehyde, decalcify, and embed in paraffin. Section the joints and stain with Safranin O and Fast Green or Toluidine Blue to assess cartilage degradation.[10]

-

Immunohistochemistry: Perform IHC for key markers like Collagen II and Sox9 on joint sections.[10]

-

The MIA model is a chemically-induced model that causes rapid chondrocyte death and inflammation.

-

Animal Selection: Male Wistar rats (e.g., 60 days old).

-

Induction of OA:

-

Anesthetize the rats (e.g., with isoflurane).

-

Administer a single intra-articular injection of MIA (e.g., 1 mg in 50 µl of sterile saline) into the knee joint.

-

-

Strontium Administration:

-

Oral gavage of strontium compound (e.g., 25 or 50 mg/kg/day of strontium ranelate) for a specified period (e.g., 28 days) either prophylactically or therapeutically.

-

-

Outcome Assessment:

-

Pain Behavior: Assess articular incapacitation (weight-bearing test) and mechanical hyperalgesia (Randall-Selitto test) at regular intervals.

-

Histopathology: At the end of the study, collect and process knee joints for histological analysis of cartilage and subchondral bone.

-

In Vitro Chondrocyte Culture and Assays

-

Source: Articular cartilage from the knee joints of young rats.

-

Protocol:

-

Aseptically dissect the articular cartilage and mince it into small pieces.

-

Digest the cartilage pieces with trypsin and then with collagenase type II to release chondrocytes.

-

Filter the cell suspension to remove undigested tissue.

-

Culture the isolated chondrocytes in DMEM/F-12 medium supplemented with fetal bovine serum and antibiotics.

-

-

Procedure:

-

Seed chondrocytes in a 96-well plate at a density of approximately 3x10³ cells/well.

-

Treat the cells with various concentrations of this compound (or other strontium compounds) for different time points (e.g., 1, 3, 5, and 7 days).[7]

-

Add CCK-8 solution to each well and incubate.

-

Measure the optical density at 450 nm using a microplate reader to determine cell viability.[7]

-

-

Protocol:

-

Culture chondrocytes in 6-well plates and treat with this compound for a specified duration (e.g., 14 days).[7]

-

Extract total RNA from the chondrocytes using a suitable kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative real-time PCR using specific primers for target genes (e.g., Collagen II, Sox9, Aggrecan, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Procedure:

-

Culture chondrocytes on coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and block non-specific binding sites.

-

Incubate with primary antibodies against target proteins (e.g., Collagen II, β-catenin).

-

Incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips and visualize under a fluorescence microscope.[7]

-

Signaling Pathways and Mechanisms of Action

The chondroprotective and anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in cartilage homeostasis and degradation.

TGF-β/SMAD Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in chondrocyte proliferation, differentiation, and extracellular matrix synthesis. Strontium appears to positively influence this pathway.

-

Mechanism: Strontium treatment has been shown to increase the expression of TGF-β1.[6] This leads to the activation of the canonical SMAD2/3 pathway, which in turn promotes the expression of chondrogenic markers such as Collagen II and Aggrecan. It is hypothesized that strontium directs TGF-β1 signaling towards the chondroprotective SMAD3 phosphorylation over the SMAD1/5/9 pathway, which is associated with chondrocyte hypertrophy and degradation.[4]

Caption: Proposed mechanism of this compound action on the TGF-β/SMAD pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of joint development and its dysregulation is implicated in osteoarthritis pathogenesis. Aberrant activation of this pathway can lead to chondrocyte hypertrophy and cartilage degradation.

-

Mechanism: Strontium ranelate has been shown to inhibit the Wnt/β-catenin signaling pathway.[8] It is proposed that strontium treatment leads to a decrease in the nuclear accumulation of β-catenin. This inhibition of β-catenin activity results in the downregulation of its target genes, which include matrix metalloproteinases (MMPs) that are responsible for cartilage degradation. By suppressing this catabolic pathway, strontium helps to preserve the cartilage matrix.[7]

Caption: Proposed inhibitory effect of this compound on the Wnt/β-catenin pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical investigation of this compound in an osteoarthritis model.

Caption: A typical experimental workflow for investigating this compound in OA.

Conclusion and Future Directions

The preliminary evidence presented in this guide suggests that this compound holds promise as a potential disease-modifying agent for osteoarthritis. Its demonstrated ability to promote an anabolic environment in chondrocytes while suppressing inflammatory and catabolic pathways in preclinical models is encouraging.[2] However, further research is warranted to fully elucidate its mechanism of action and to establish its efficacy and safety profile in more detail.

Future studies should focus on:

-

Conducting dose-response studies to determine the optimal therapeutic window for this compound.

-

Investigating the long-term effects of this compound on joint structure and function.

-

Exploring the synergistic effects of this compound with other therapeutic agents.

-

Translating these preclinical findings into well-designed clinical trials in human patients with osteoarthritis.

This technical guide provides a solid foundation for researchers to build upon in the exciting endeavor of developing novel and effective treatments for osteoarthritis.

References

- 1. Strontium ranelate in the treatment of knee osteoarthritis: new insights and emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral Administration of this compound Effectively Reduces Articular Cartilage Degeneration Through Enhanced Anabolic Activity of Chondrocytes and Chondrogenetic Differentiation of Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Strontium Regulates the Proliferation and Differentiation of Isolated Primary Bovine Chondrocytes via the TGFβ/SMAD Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Strontium Promotes Transforming Growth Factors β1 and β2 Expression in Rat Chondrocytes Cultured In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-inflammation effect of strontium ranelate on rat chondrocytes with or without IL-1β in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strontium ranelate promotes chondrogenesis through inhibition of the Wnt/-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strontium ranelate increases cartilage matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Strontium ranelate reduces the urinary level of cartilage degradation biomarker CTX-II in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Discovery of Strontium Gluconate's Effects on Extracellular Matrix Production: A Technical Whitepaper

Abstract

The integrity of the extracellular matrix (ECM) is fundamental to the health and function of connective tissues, including cartilage, bone, and skin. Pathological conditions such as osteoarthritis are characterized by a progressive degradation of the ECM. Recent scientific investigations have identified strontium, particularly in the form of strontium gluconate, as a promising agent capable of modulating ECM dynamics. This technical guide synthesizes the pivotal research on the discovery of this compound's effects on ECM production. It details a dual mechanism of action: the stimulation of anabolic pathways leading to the synthesis of key ECM components, such as type II collagen and aggrecan, and the inhibition of catabolic processes by downregulating matrix-degrading enzymes like matrix metalloproteinase-13 (MMP-13). This document provides an in-depth review of the experimental protocols, quantitative data from key studies, and the molecular signaling pathways implicated in strontium's chondroprotective effects. These findings underscore the therapeutic potential of this compound in the development of disease-modifying drugs for degenerative tissue disorders.

Introduction to ECM and the Role of Strontium

The extracellular matrix is a complex and dynamic network of macromolecules, primarily composed of collagens, proteoglycans, and glycoproteins. It provides structural support to cells and tissues and plays a crucial role in regulating cellular processes, including proliferation, differentiation, and migration. In articular cartilage, the ECM is responsible for its tensile strength and resistance to compressive forces, with type II collagen and aggrecan being the most critical structural components. A disruption in the balance between ECM synthesis and degradation leads to degenerative diseases like osteoarthritis (OA).

Strontium is a trace element with chemical similarities to calcium, allowing it to influence various biological processes, especially within bone and cartilage. While historically investigated for its role in bone metabolism, recent research has focused on its direct effects on chondrocytes and cartilage ECM. Strontium compounds, including this compound (Glu-Sr), have been shown to possess a unique dual-action capability: promoting the anabolic activities of chondrocytes while simultaneously suppressing catabolic and inflammatory responses that lead to ECM breakdown.[1][2]

Strontium's Dual-Action Effect on Extracellular Matrix Dynamics

Research has demonstrated that strontium exerts a favorable influence on cartilage health by modulating the intricate balance of ECM turnover. This is achieved through a coordinated stimulation of matrix synthesis and inhibition of enzymatic degradation.

Stimulation of ECM Synthesis

In vitro and in vivo studies have consistently shown that strontium promotes the production of essential cartilage matrix components. In cultured rat articular chondrocytes, strontium treatment leads to a dose-dependent increase in total collagen content.[3][4] Specifically, strontium strongly stimulates the gene and protein expression of type II collagen (COL2A1) , the primary collagenous component of hyaline cartilage.[3][5]

Furthermore, strontium enhances the expression of SOX9 , a master transcription factor essential for chondrocyte differentiation and the expression of other crucial matrix genes.[1][6] This leads to an upregulation of aggrecan (ACAN) , the major proteoglycan in cartilage that is responsible for its compressive stiffness.[1][7] The anabolic effects are also linked to an increase in Insulin-like Growth Factor-1 (IGF-1) , a potent stimulator of cartilage matrix formation.[3][5]

Inhibition of ECM Degradation

A key feature of osteoarthritis is the excessive degradation of the ECM by matrix metalloproteinases (MMPs). Strontium has been found to effectively counter this process. The most significant finding is the dose-dependent downregulation of MMP-13 , a collagenase that plays a primary role in the degradation of type II collagen.[3][5][8] By repressing MMP-13 expression, strontium helps preserve the structural integrity of the collagen network.[3][9] Studies have also indicated that strontium can reduce the expression of other catabolic enzymes, including MMP-1, MMP-3, MMP-9, and Cathepsin K.[7][9]

This protective effect is further enhanced by strontium's anti-inflammatory properties. In OA models, this compound has been shown to down-regulate the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β) , a key mediator of cartilage destruction.[1][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on the effects of strontium on chondrocyte ECM production.

Table 1: Effect of Strontium Chloride on Rat Chondrocyte Gene and Protein Expression (In Vitro)

| Concentration | Target Molecule | Effect | Citation |

| 1-5 mM | Total Collagen Content | Increased dose-dependently | [3][5] |

| 3 mM & 5 mM | Type II Collagen (mRNA & Protein) | Strongly stimulated | [3][5] |

| 3 mM & 5 mM | IGF-1 (mRNA & Protein) | Strongly stimulated | [3][5] |

| 1-5 mM | MMP-13 (mRNA & Protein) | Decreased dose-dependently | [3][5] |

Table 2: Effect of Oral this compound on Gene Expression in Chondrocytes from OA Rat Model (In Vivo)

| Treatment | Target Molecule | Effect | Citation |

| Glu-Sr | Collagen II (COL2A1) | Up-regulated | [1][2] |

| Glu-Sr | Sox9 | Up-regulated | [1][6] |

| Glu-Sr | Aggrecan (ACAN) | Up-regulated | [1][2] |

| Glu-Sr | IL-1β | Down-regulated | [1] |

Key Experimental Protocols

The discoveries regarding this compound's effects are grounded in rigorous experimental methodologies, both in vitro and in vivo.

In Vitro Analysis of Strontium on Rat Articular Chondrocytes

-

Objective: To determine the direct, dose-dependent effects of strontium on collagen synthesis and the expression of related anabolic and catabolic genes in chondrocytes.

-

Methodology:

-

Cell Isolation: Articular cartilage is harvested from the femoral condyles and tibial plateaus of Wistar rats. Chondrocytes are isolated via enzymatic digestion using pronase and collagenase.

-

Cell Culture: Isolated chondrocytes are cultured in a standard medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with varying concentrations of strontium chloride (e.g., 1 mM, 3 mM, 5 mM) for a period of 24 to 72 hours.[3][4]

-

Analysis:

-

Total Collagen: The collagen content in the chondrocyte extracellular matrix is quantified by measuring hydroxyproline (B1673980) levels using a colorimetry method.[3][4]

-

Gene Expression: RNA is extracted from the cells, and the mRNA levels of Type II Collagen, IGF-1, and MMP-13 are quantified using real-time polymerase chain reaction (RT-PCR).[3][4]

-

Protein Expression: Protein levels for the same targets are determined using Western blot analysis.[3][4]

-

-

In Vivo Evaluation in an Osteoarthritis Rat Model

-